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Introduction
Aminometradine (1-allyl-3-ethyl-6-aminouracil), marketed under trade names such as Mictine,

was a non-mercurial oral diuretic developed in the mid-20th century for the management of

edema, particularly in patients with mild congestive heart failure. As a uracil derivative, it

represented an effort to find safer and more tolerable alternatives to the parenteral mercurial

diuretics that were the standard of care at the time. This technical guide provides an in-depth

review of the early clinical trial data for aminometradine, focusing on quantitative outcomes,

experimental methodologies, and the proposed physiological mechanism of action as

understood from the foundational literature.

Quantitative Clinical Trial Data
The following tables summarize the key quantitative data extracted from early clinical studies

on aminometradine. These studies primarily focused on weight loss as a surrogate marker for

fluid reduction and, to a lesser extent, on urinary electrolyte excretion.

Table 1: Summary of Patient Demographics and
Diagnoses
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Study Number of Patients Age Range (years) Primary Diagnosis

Platts and Hanley

(1956)
20 45-78

Congestive Heart

Failure

Spencer and Lloyd-

Thomas (1953)
25 Not specified

Congestive Heart

Failure, Cirrhosis with

Ascites

Table 2: Diuretic Efficacy of Aminometradine (Weight
Loss)

Study
Dosage

Regimen

Mean Weight

Loss (lbs)

Duration of

Treatment
Notes

Platts and

Hanley (1956)

0.8 g daily

(intermittent)
3.5 2-3 days

Weight loss

measured on

days of

treatment.

Platts and

Hanley (1956)

0.8 g daily

(continuous)
1.0 (per day) 6 days

Continuous

therapy was less

effective over

time.

Spencer and

Lloyd-Thomas

(1953)

1.6 g daily 4.6 24 hours

Compared to a

mean weight loss

of 5.3 lbs with

mersalyl.

Spencer and

Lloyd-Thomas

(1953)

0.8 g daily 2.8 24 hours

Table 3: Effect of Aminometradine on Urinary Volume
and Electrolyte Excretion (24 hours)
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Study Parameter
Control/Pre-

treatment

Aminometradin

e (0.8 g)

Aminometradin

e (1.6 g)

Spencer and

Lloyd-Thomas

(1953)

Urine Volume

(ml)
950 1500 2100

Spencer and

Lloyd-Thomas

(1953)

Sodium

Excretion (mEq)
40 90 140

Spencer and

Lloyd-Thomas

(1953)

Chloride

Excretion (mEq)
35 85 130

Spencer and

Lloyd-Thomas

(1953)

Potassium

Excretion (mEq)
30 35 40

Experimental Protocols
The methodologies employed in these early trials were foundational and reflective of the

clinical research standards of the 1950s.

Patient Selection and Baseline Measurements
Patients selected for these studies were typically hospitalized individuals with clinically evident

edema secondary to congestive heart failure or other causes, who had been stabilized on a

low-salt diet. A baseline "dry weight" was often established, and control periods without diuretic

therapy were used to monitor baseline weight fluctuations and urine output.

Treatment Administration and Monitoring
Dosage: Aminometradine was administered orally in tablet form. Doses ranged from 0.2 g

to 1.6 g per day. The most common regimen was 0.8 g daily, often given in divided doses.

Diet: Patients were maintained on a strict low-sodium diet, typically around 1 g of sodium per

day, with controlled fluid intake.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b372053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitoring:

Weight: Patients were weighed daily under standardized conditions (e.g., in the morning

after voiding).

Urine Collection: 24-hour urine collections were performed to measure volume and, in

some cases, electrolyte concentrations (sodium, potassium, chloride).

Blood Chemistry: Serum electrolytes were monitored, although less frequently and with

less detail than in modern trials.

Comparative Studies
In some studies, the diuretic effect of aminometradine was compared to the standard of care

at the time, which was typically an injection of a mercurial diuretic like mersalyl. These

comparisons were often done in a crossover fashion in the same patient to minimize inter-

individual variability.

Proposed Mechanism of Action and Experimental
Workflow
The precise molecular mechanism of aminometradine was not elucidated in these early

studies. The prevailing hypothesis was that it acted directly on the renal tubules to inhibit the

reabsorption of sodium and chloride, leading to a subsequent increase in water excretion. The

primary evidence for this was the observed increase in urinary sodium and chloride output

following drug administration.
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Caption: Conceptual workflow of Aminometradine's proposed diuretic action.
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Early Clinical Trial Workflow for Aminometradine

Patient Selection
(Edema, CHF)

Baseline Period
(Low Salt Diet, Daily Weight)

Aminometradine Administration
(Oral Dosing)
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(Weight Change, Urine Volume)
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To cite this document: BenchChem. [Early Clinical Trial Data on Aminometradine for Edema:
A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b372053#early-clinical-trial-data-on-aminometradine-
for-edema]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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